molecular formula C13H9ClN2O2 B2523910 methyl 1-(3-chloro-2-cyanophenyl)-1H-pyrrole-2-carboxylate CAS No. 866042-56-0

methyl 1-(3-chloro-2-cyanophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B2523910
CAS No.: 866042-56-0
M. Wt: 260.68
InChI Key: QXVCEAHJIUTHKI-UHFFFAOYSA-N
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Description

Methyl 1-(3-chloro-2-cyanophenyl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C13H9ClN2O2 and its molecular weight is 260.68. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding and Crystal Structure

Research has explored the hydrogen bonding and crystal structure of methyl pyrrole-2-carboxylates. For instance, Quiroga et al. (2013) studied two methyl pyrrole-2-carboxylates, finding that the molecules linked into sheets through various hydrogen bonds, providing insights into the molecular conformations and interactions in such compounds (Quiroga et al., 2013).

Synthesis and Structural Determination

Another significant application is in the synthesis and structural determination of functionalized pyrroles. Silva et al. (2012) focused on the crystal structure of chain functionalized pyrroles, important as antitumoral agents, using synchrotron X-ray powder diffraction data (Silva et al., 2012).

Spiroheterocyclization

Silaichev et al. (2012) investigated the spiroheterocyclization of methyl pyrrole-2-carboxylates, demonstrating their interaction with other compounds to yield specific triones, indicative of the compound's reactivity and potential for forming complex heterocycles (Silaichev et al., 2012).

Synthesis of Heterocycles

In the synthesis of heterocycles, Pokhodylo et al. (2010) used methyl pyrrole-2-carboxylates in reactions with various compounds to form diverse heterocyclic structures, highlighting its utility in organic synthesis (Pokhodylo et al., 2010).

Recyclization Reactions

Recyclization reactions of methyl pyrrole-2-carboxylates were studied by Filimonov et al. (2015), where they reacted with hydrazines to yield pyrazole carboxylates, demonstrating the compound’s versatility in synthetic chemistry (Filimonov et al., 2015).

Photochemical Reactions

Irwin and Wheeler (1972) explored the photochemical reactions of methyl pyrrole-2-carboxylate, revealing its potential in synthesizing various acids and compounds under different conditions (Irwin & Wheeler, 1972).

Properties

IUPAC Name

methyl 1-(3-chloro-2-cyanophenyl)pyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c1-18-13(17)12-6-3-7-16(12)11-5-2-4-10(14)9(11)8-15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVCEAHJIUTHKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1C2=C(C(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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